molecular formula C11H18O B14081058 (2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL

(2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL

Cat. No.: B14081058
M. Wt: 166.26 g/mol
InChI Key: MWMVDCOTUUMMDN-NYHHSSDGSA-N
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Description

(2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL is an organic compound characterized by its unique structure featuring three conjugated double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL typically involves the use of specific catalysts and reaction conditions to ensure the formation of the desired product. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated triene system. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: (2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E,4,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds and hydroxyl group allow it to participate in various biochemical reactions. It can act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes.

Comparison with Similar Compounds

    (2E,4E,6E)-2,4,6-Nonatriene: A similar compound with three conjugated double bonds but without the hydroxyl group.

    (2E,4E,6E)-2,4,6-Octatriene: Another similar compound with a shorter carbon chain.

Uniqueness: (2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential biological activity compared to its analogs. This functional group allows for further chemical modifications and enhances its solubility in polar solvents.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2E,4E,6E)-2,4,6-trimethylocta-2,4,6-trien-1-ol

InChI

InChI=1S/C11H18O/c1-5-9(2)6-10(3)7-11(4)8-12/h5-7,12H,8H2,1-4H3/b9-5+,10-6+,11-7+

InChI Key

MWMVDCOTUUMMDN-NYHHSSDGSA-N

Isomeric SMILES

C/C=C(\C)/C=C(\C)/C=C(\C)/CO

Canonical SMILES

CC=C(C)C=C(C)C=C(C)CO

Origin of Product

United States

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